3-(5-Aminopentyl)phenol
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Overview
Description
3-(5-Aminopentyl)phenol is an organic compound characterized by a phenol group attached to a 5-aminopentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Aminopentyl)phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative with a 5-aminopentyl group. One common method is the reaction of 3-bromophenol with 5-aminopentylamine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:
Preparation of 3-bromophenol: This can be achieved through bromination of phenol.
Reaction with 5-aminopentylamine: Conducted in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-Aminopentyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium can be employed.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
3-(5-Aminopentyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 3-(5-Aminopentyl)phenol involves its interaction with various molecular targets:
Phenolic Group: Acts as an antioxidant by scavenging free radicals and chelating metal ions.
Amino Group: Participates in hydrogen bonding and electrostatic interactions with biological molecules.
Pathways Involved: The compound can modulate cell signaling pathways, including those involving nuclear factor-kappa B (NF-κB) and nuclear erythroid factor 2 (Nrf2), which are crucial for regulating oxidative stress and inflammation
Comparison with Similar Compounds
Similar Compounds
3-Aminophenol: Similar structure but lacks the 5-aminopentyl chain.
4-(5-Aminopentyl)phenol: Positional isomer with the amino group at the para position.
3-(4-Aminobutyl)phenol: Shorter alkyl chain compared to 3-(5-Aminopentyl)phenol
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the phenol and 5-aminopentyl groups allows for diverse interactions and applications that are not possible with simpler phenolic compounds.
Properties
Molecular Formula |
C11H17NO |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-(5-aminopentyl)phenol |
InChI |
InChI=1S/C11H17NO/c12-8-3-1-2-5-10-6-4-7-11(13)9-10/h4,6-7,9,13H,1-3,5,8,12H2 |
InChI Key |
IHRBWJGBUGIVSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCCCCN |
Origin of Product |
United States |
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